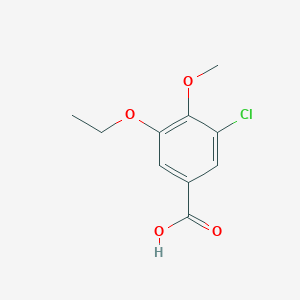

![molecular formula C11H14F2O3 B2678115 Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate CAS No. 2567505-01-3](/img/structure/B2678115.png)

Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

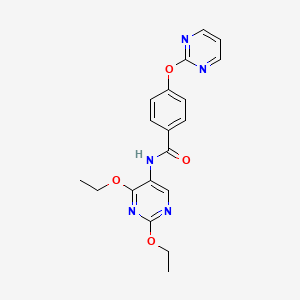

“Methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound with the CAS Number: 2567505-01-3 . It is a powder with a molecular weight of 232.23 .

Physical and Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 232.23 . The compound should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Studies have demonstrated methods for synthesizing halo-fluoro-substituted adamantanes via electrophilic transannular cyclization, involving derivatives that react with halosuccinimides in the presence of polyfluorinated alcohols. This process leads to compounds including methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate, showcasing the utility of such compounds in generating complex molecular structures with significant synthetic value (Serguchev, Ponomarenko, Lourie, & Chernega, 2003).

Structural and Conformational Analysis

Conformational analysis of related compounds, such as 2,4-disubstituted 9-oxobicyclo[3.3.1]nonane derivatives, was conducted to understand their molecular structures better. NMR spectroscopy and molecular mechanics calculations have provided insights into these compounds' preferred conformations, emphasizing the importance of this compound in studying organic molecular architecture (Camps, Castañé, Jaime, Pérez, & Vázquez, 1995).

Electrophilic Reagents

In the context of electrophilic reagents, carborane reagents have been highlighted as a significant advancement over traditional triflate-based electrophiles. These reagents, including this compound derivatives, enable the activation and transformation of substrates that are unreactive towards more conventional electrophiles, thereby opening new avenues in synthetic chemistry (Reed, 2010).

Novel Synthetic Pathways

Research into the synthesis of perfluorobicyclic ethers has utilized α-cyclohexenyl-substituted carboxylic esters, leading to the formation of compounds like this compound. This work has not only expanded the toolkit for synthesizing fluorinated cyclic ethers but also provided a deeper understanding of the mechanisms driving these transformations, demonstrating the compound's role in developing novel synthetic strategies (Abe, Hayashi, Baba, & Nagase, 1984).

Eigenschaften

IUPAC Name |

methyl 7,7-difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O3/c1-16-10(15)6-2-7-4-11(12,13)5-8(3-6)9(7)14/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMECRFENQRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CC(CC(C1)C2=O)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)

![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)

![4-[[2-(1-Oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2678049.png)

![N-(2,3-dimethylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2678051.png)

![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2678052.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2678053.png)

![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2678054.png)